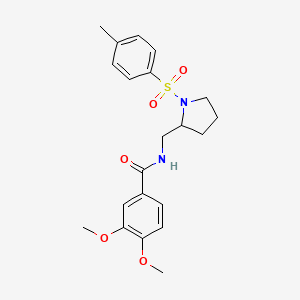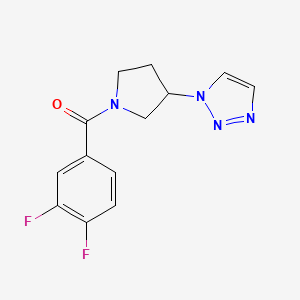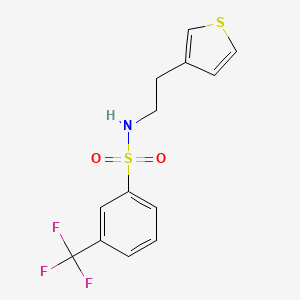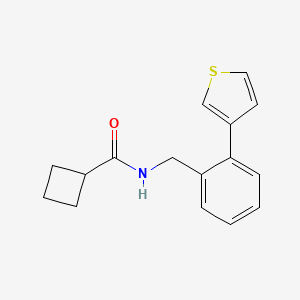![molecular formula C17H18F3N3O2 B2829666 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide CAS No. 866010-81-3](/img/structure/B2829666.png)
2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of morpholine, pyrrole, and trifluoromethyl groups contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, such as 2-pyrrol-1-yl-5-(trifluoromethyl)benzaldehyde. This can be achieved through the reaction of 2-pyrrolecarboxaldehyde with trifluoromethylbenzene under Friedel-Crafts acylation conditions.
Amide Bond Formation: The intermediate is then reacted with morpholine and acetic anhydride to form the final product. This step involves the formation of an amide bond, facilitated by the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification techniques, such as recrystallization or chromatography, are crucial to obtaining high-purity products.
化学反应分析
Types of Reactions
2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl group in the amide linkage.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the trifluoromethyl group. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its role in cellular processes.
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in areas such as oncology and neurology.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and the production of specialty chemicals.
作用机制
The mechanism of action of 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, altering their activity. The presence of the trifluoromethyl group enhances its binding affinity and specificity, while the morpholine and pyrrole rings contribute to its overall stability and reactivity.
相似化合物的比较
Similar Compounds
- 2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide
- 2-morpholin-4-yl-N-[2-pyrrol-1-yl-4-(trifluoromethyl)phenyl]acetamide
- 2-morpholin-4-yl-N-[2-pyrrol-1-yl-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, this compound is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This positioning can enhance its binding interactions and stability, making it a more potent and selective compound in various applications.
属性
IUPAC Name |
2-morpholin-4-yl-N-[2-pyrrol-1-yl-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-4-15(23-5-1-2-6-23)14(11-13)21-16(24)12-22-7-9-25-10-8-22/h1-6,11H,7-10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWGNONNCMGYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(2-methoxybenzylidene)propanehydrazide](/img/structure/B2829592.png)
![(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B2829593.png)

![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2829595.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)
![N-[3-(6-iodoimidazo[1,2-a]pyridin-2-yl)phenyl]-2-furamide](/img/structure/B2829597.png)
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)
![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)
![6-(3-fluorophenyl)-2-[1-(1-methyl-1H-imidazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2829604.png)


